2-Bromo-5-ethoxy-4-methylbenzaldehyde
Overview
Description
2-Bromo-5-ethoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzaldehyde, characterized by the presence of bromine, ethoxy, and methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxy-4-methylbenzaldehyde typically involves the bromination of 5-ethoxy-4-methylbenzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethoxy-4-methylbenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution: Products include various substituted benzaldehydes depending on the nucleophile used.
Oxidation: The major product is 2-Bromo-5-ethoxy-4-methylbenzoic acid.
Reduction: The major product is 2-Bromo-5-ethoxy-4-methylbenzyl alcohol.
Scientific Research Applications
2-Bromo-5-ethoxy-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxy-4-methylbenzaldehyde depends on the specific reaction it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as an electron-withdrawing group, making the benzene ring more susceptible to attack by electrophiles. The aldehyde group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylbenzaldehyde: Similar structure but lacks the ethoxy group.
2-Bromo-5-methoxybenzaldehyde: Similar structure but has a methoxy group instead of an ethoxy group.
2-Bromo-5-hydroxybenzaldehyde: Similar structure but has a hydroxy group instead of an ethoxy group.
Uniqueness
2-Bromo-5-ethoxy-4-methylbenzaldehyde is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10-5-8(6-12)9(11)4-7(10)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKUBLDYCHWDOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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